

Carboquone: A Technical Overview for Advanced Research

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Compound of Interest

Compound Name: Carboquone

Cat. No.: B1668430

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Abstract

Carboquone is a potent aziridinyI benzoquinone derivative with established antineoplastic properties. As an alkylating agent, its primary mechanism of action involves the cross-linking of DNA, which subsequently inhibits DNA replication and induces apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of **Carboquone**, with a focus on its chemical identifiers, mechanism of action, and available quantitative data. Detailed experimental protocols and visual representations of its molecular interactions are included to support further research and drug development efforts.

Chemical Identity and Properties

Carboquone is chemically identified as [2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate.[1] It is also known by other names such as Carbazilquinone and Esquinon.[1][2] A comprehensive list of its chemical identifiers is provided in Table 1.

Table 1: Chemical Identifiers for **Carboquone**

Identifier	Value
CAS Number	24279-91-2[1][2][3]
Molecular Formula	C15H19N3O5[1][3][4]
Molecular Weight	321.33 g/mol [1][2]
IUPAC Name	[2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate[1][3]
InChI	InChI=1S/C15H19N3O5/c1-8-11(17-3-4-17)14(20)10(9(22-2)7-23-15(16)21)12(13(8)19)18-5-6-18/h9H,3-7H2,1-2H3,(H2,16,21)[1][3]
InChIKey	SHHKQEUPHAENFK-UHFFFAOYSA-N[1][3]
SMILES	<chem>CC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3</chem> [1]
PubChem CID	2569[1][3]
UNII	1CB0HBT12C[3]

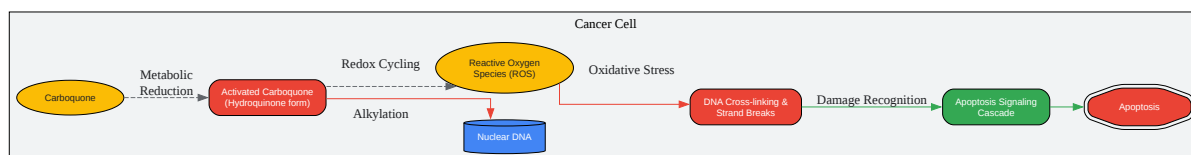
Mechanism of Action

Carboquone functions as an alkylating agent, a class of chemotherapeutic drugs that target the DNA of cancer cells.[1] Its cytotoxic effects are mediated through a multi-step process:

- **Metabolic Activation:** The quinone group in the **Carboquone** molecule is reduced to a hydroquinone form within the cell. This activation step is crucial for its subsequent reactivity. [1]
- **DNA Alkylation and Cross-linking:** The activated form of **Carboquone** contains highly reactive aziridine groups. These groups form covalent bonds with the DNA bases, leading to both intra- and inter-strand cross-links.[1] This cross-linking prevents the separation of DNA strands, thereby inhibiting DNA replication and transcription.

- Induction of Apoptosis: The extensive DNA damage triggers the cell's internal surveillance mechanisms, leading to the activation of apoptotic pathways and programmed cell death.[1]
- Generation of Reactive Oxygen Species (ROS): The redox cycling of the quinone group can also lead to the formation of reactive oxygen species, which contribute to the overall cytotoxicity of the agent.[1]

The following diagram illustrates the proposed signaling pathway initiated by **Carboquone**-induced DNA damage, culminating in apoptosis.



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Fig 1. Proposed mechanism of action for **Carboquone**.

Quantitative Data

In Vitro Cytotoxicity

While specific IC50 values for **Carboquone** across a wide range of cancer cell lines are not readily available in recent literature, a study highlighted its potent cytotoxic effect against HeLa cells, particularly at a lower pH. The research indicated that **Carboquone**'s cytotoxic activity was most pronounced at pH 6.

Acute Toxicity

The median lethal dose (LD50) of a substance is a measure of its acute toxicity. The LD50 values for **Carboquone** have been determined in animal models and are presented in Table 2.

Table 2: Acute Toxicity of **Carboquone** in Animal Models

Species	Route of Administration	LD50 (mg/kg)
Male Mice	Intravenous (i.v.)	6.09
Intraperitoneal (i.p.)	3.84	3.88
Oral	30.8	
Male Rats	Intravenous (i.v.)	3.88
Intraperitoneal (i.p.)	3.16	28.0
Oral	28.0	

Data sourced from Masuda, Y., & Suzuki, Y. (1974). Oyo Yakuri, 8, 501.

Clinical Efficacy

A clinical study involving a combination chemotherapy regimen reported a notable response rate. The "PPQ" therapy consisted of **Carboquone**, cis-Platinum, and Prednisone.

Table 3: Clinical Trial Data for Combination Therapy with **Carboquone**

Parameter	Value
Treatment Regimen	Carboquone (CQ): 7 mg/m ² i.v. on day 1
cis-Platinum: 20 mg/body, drip infusion on days 1-5	Approximately 30%
Prednisone: 3.0 mg p.o. on days 1-5	
Response Rate	Approximately 30%

Data sourced from Saito, T. (1988). Gan to Kagaku Ryoho, 15(3), 549-554.[\[2\]](#)

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of **Carboquone** against a chosen cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

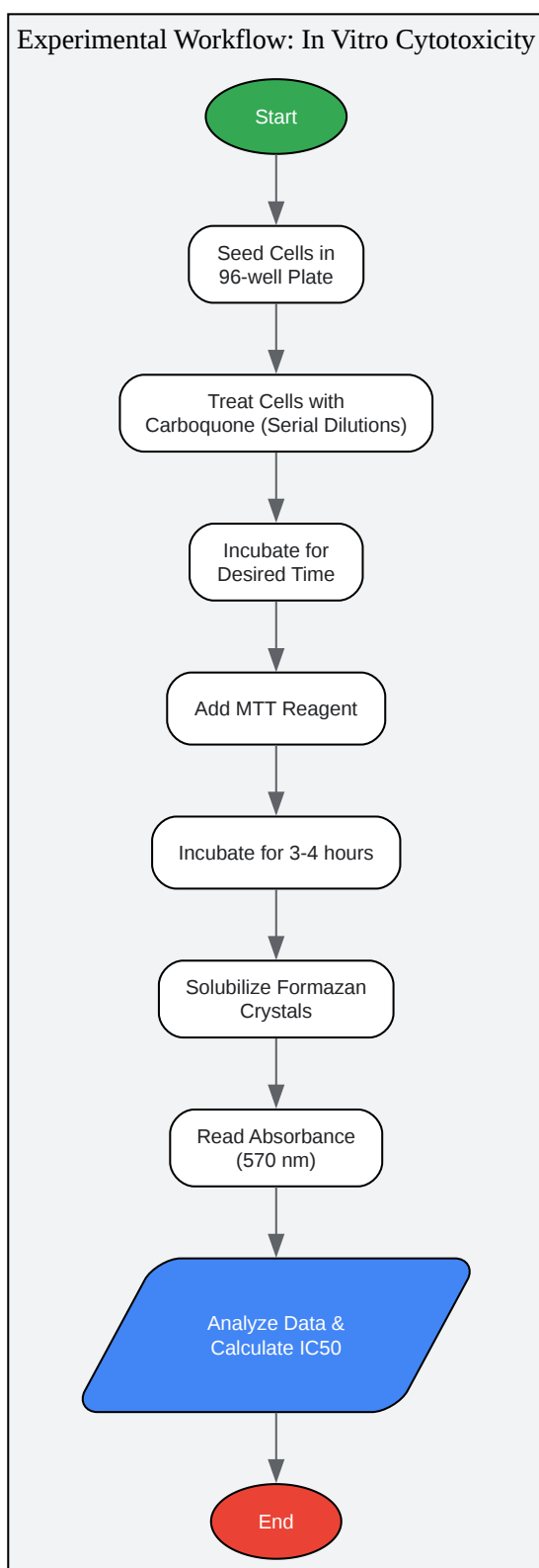
- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Carboquone** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Drug Treatment:** Prepare serial dilutions of **Carboquone** in complete culture medium. Remove the existing medium from the cells and add the medium containing various concentrations of **Carboquone**. Include appropriate controls (untreated cells and vehicle control).
- **Incubation:** Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC50 value.

The following diagram illustrates the workflow for a typical in vitro cytotoxicity experiment.



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Fig 2. General workflow for an MTT-based cytotoxicity assay.

Conclusion

Carboquone remains a compound of significant interest in the field of oncology due to its potent DNA alkylating and cross-linking capabilities. The information provided in this technical guide, including its chemical identifiers, mechanism of action, available quantitative data, and general experimental protocols, serves as a valuable resource for researchers and drug development professionals. Further investigation into its efficacy against a broader range of cancer cell lines and detailed pharmacokinetic studies will be crucial for fully elucidating its therapeutic potential.

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